molecular formula C15H13N3O2 B5810640 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one

3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B5810640
M. Wt: 267.28 g/mol
InChI Key: GTTXDSRFQPWKIZ-UHFFFAOYSA-N
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Description

3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound 3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone is 267.100776666 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-(2-methoxyphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-13-9-5-3-7-11(13)14-17-12-8-4-2-6-10(12)15(19)18(14)16/h2-9H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTXDSRFQPWKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure-Activity Relationship of 2-Methoxyphenyl Quinazolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 2-methoxyphenyl quinazolinones. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the mechanistic rationale behind the scaffold's potency, synthesis protocols, and biological targets.

Executive Summary

The 2-(2-methoxyphenyl)quinazolin-4(3H)-one scaffold represents a "privileged structure" in drug discovery, exhibiting potent activity against microtubule polymerization (tubulin) , tyrosine kinases (EGFR/VEGFR) , and dihydrofolate reductase (DHFR) . Unlike generic quinazolinones, the specific inclusion of an ortho-methoxy group on the 2-phenyl ring introduces critical steric and electronic constraints—specifically atropisomeric twisting and intramolecular hydrogen bonding —that enhance binding selectivity in hydrophobic pockets (e.g., the colchicine binding site). This guide analyzes these structural determinants, provides validated synthetic protocols, and maps the signaling pathways modulated by this pharmacophore.

The Pharmacophore: Structural Logic & "The Ortho Effect"

The biological potency of this scaffold is not merely a function of the quinazolinone core but is dictated by the 2-(2-methoxyphenyl) moiety. This "anchor" group forces the molecule into a specific conformation essential for bioactivity.

Conformational Lock and Atropisomerism

The ortho-methoxy substituent creates significant steric hindrance with the N3-position of the quinazolinone ring. This forces the phenyl ring to twist out of coplanarity with the quinazolinone core, typically adopting a dihedral angle of ~50–60° .

  • Why this matters: Many biological pockets (e.g., the colchicine site on tubulin) are not flat crevices but hydrophobic clefts that require "propeller-shaped" or twisted ligands. A planar 2-(4-methoxyphenyl) analog often binds poorly because it lacks this pre-organized twisted geometry.

  • Intramolecular H-Bonding: In specific tautomeric forms, the ortho-methoxy oxygen can act as a hydrogen bond acceptor for the N3-H, further locking the conformation and reducing the entropic penalty of binding.

SAR Visualization

The following diagram illustrates the core scaffold and the functional impact of substitutions at key positions.

SAR_Map Core 2-(2-methoxyphenyl) quinazolin-4(3H)-one Core Zone_2 Position 2 (The Anchor) 2-OMe-Phenyl Core->Zone_2 Steric Twist & Hydrophobic Fit Zone_3 Position 3 (N-Vector) Solubility & H-Bonding Core->Zone_3 H-Bond Donor (NH) or Alkyl Linker Zone_67 Positions 6, 7, 8 (Electronic Tuning) Halogens/Solubilizing Groups Core->Zone_67 Electronic Modulation Detail_2 • Ortho-OMe forces ~50° twist • Critical for Colchicine site fit • OMe accepts H-bond from Lys254 (Tubulin) Zone_2->Detail_2 Detail_3 • Free NH: H-bond donor to Glu762 (EGFR) • Substituted N: Reduces planarity, increases solubility Zone_3->Detail_3 Detail_67 • C6-Cl/Br: Increases lipophilicity • C6/C7-O-Alkyl: Mimics Gefitinib tail for kinase solubility Zone_67->Detail_67

Caption: SAR map highlighting the critical role of the 2-methoxyphenyl "anchor" in defining the molecule's 3D shape and binding potential.

Biological Targets & Mechanisms[1][2]

Tubulin Polymerization Inhibition

The 2-methoxyphenyl quinazolinone scaffold functions as a colchicine site binder .

  • Mechanism: The twisted biaryl structure mimics the pharmacophore of colchicine and combretastatin A-4.

  • Key Interaction: Molecular docking studies reveal that the 2-methoxy oxygen forms a crucial hydrogen bond with Lys254 (or similar residues depending on the isoform) in the tubulin

    
    -subunit.
    
  • Outcome: Inhibition of microtubule assembly

    
     G2/M phase cell cycle arrest 
    
    
    
    Apoptosis.
Kinase Inhibition (EGFR/VEGFR)

Derivatives with electron-withdrawing groups at C6/C7 (e.g., Cl, F) and the 2-methoxyphenyl moiety act as ATP-competitive inhibitors.

  • Mechanism: The quinazolinone N1 accepts a H-bond from the backbone NH of Met793 (EGFR hinge region), while the 2-methoxyphenyl group occupies the hydrophobic pocket near the gatekeeper residue.

  • Selectivity: The bulk of the ortho-methoxy group can improve selectivity against kinases with smaller gatekeeper residues.

Detailed SAR Analysis

The following table summarizes the impact of structural modifications based on aggregated data from recent studies (Sources 1.1, 1.8, 1.12).

PositionSubstituentEffect on Activity (Anticancer/Tubulin)Mechanistic Insight
C-2 (Aryl) 2-OCH₃ (Ortho) High Potency Forces "twisted" conformation; fits colchicine site; H-bond acceptor.
3-OCH₃ (Meta)ModerateLess steric clash; molecule is flatter; weaker hydrophobic fit.
4-OCH₃ (Para)LowPlanar conformation; poor fit in twisted pockets; often inactive.
2-OHModerate/HighGood antioxidant; can chelate metals; potential permeability issues.
N-3 -H (Unsubst.) High Potency Essential H-bond donor (to backbone carbonyls in kinases).
-Alkyl/ArylVariableRemoves H-bond donor; increases steric bulk; used to tune solubility.
-NH₂ (Amino)High (Specific)Used in antimicrobial series; alters electronic profile.
C-6 -HBaselineStandard activity.
-Cl / -BrIncreasedHalogens fill hydrophobic pockets (e.g., EGFR hydrophobic region II).
-NO₂VariableStrong electron-withdrawing; often toxic/metabolic liability.

Experimental Protocols

Synthesis: Iodine-Mediated Oxidative Cyclization

This protocol is selected for its operational simplicity, high yields, and avoidance of heavy metal catalysts. It efficiently converts anthranilamide and aldehydes into the quinazolinone core.

Reagents:

  • Anthranilamide (1.0 equiv)

  • 2-Methoxybenzaldehyde (1.0 equiv)

  • Iodine (I₂, 1.0 equiv) or catalytic I₂ with TBHP/DMSO oxidant.

  • Solvent: Ethanol or DMSO.

Workflow Diagram:

Synthesis_Flow Step1 Reagent Prep: Mix Anthranilamide (1 eq) + 2-Methoxybenzaldehyde (1 eq) in Ethanol Step2 Schiff Base Formation: Reflux 1-2 hours (Intermediate imine formed) Step1->Step2 Step3 Oxidative Cyclization: Add Iodine (1 eq) and K2CO3 Reflux 2-4 hours Step2->Step3 Step4 Workup: Cool to RT, pour into crushed ice/sodium thiosulfate Step3->Step4 Step5 Purification: Filter precipitate, Recrystallize from Ethanol/DMF Step4->Step5

Caption: One-pot oxidative cyclization protocol for 2-(2-methoxyphenyl)quinazolin-4(3H)-one synthesis.

Protocol Steps:

  • Dissolve 10 mmol of anthranilamide and 10 mmol of 2-methoxybenzaldehyde in 20 mL of ethanol.

  • Reflux for 1 hour to form the Schiff base intermediate (often visible as a color change).

  • Add 10 mmol of molecular Iodine (I₂) and 20 mmol of K₂CO₃.

  • Continue refluxing for 3–5 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Cool the mixture and pour into crushed ice containing 5% sodium thiosulfate (to quench excess iodine).

  • Filter the solid precipitate. Wash with cold water.

  • Recrystallize from ethanol or DMF to obtain pure crystals (Yield typically >80%).

Biological Assay: Tubulin Polymerization (In Vitro)

To validate the mechanism of action, a fluorescence-based tubulin polymerization assay is recommended.

  • Preparation: Use a Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc., >99% pure tubulin).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10 µM fluorescent reporter (DAPI or specialized fluorophore).

  • Incubation: Add test compound (dissolved in DMSO) at varying concentrations (0.1 – 10 µM) to the tubulin solution on ice. Include Paclitaxel (stabilizer control) and Vinblastine (depolymerizer control).

  • Measurement: Transfer to a 37°C plate reader. Measure fluorescence (Ex/Em depends on reporter) every 30 seconds for 60 minutes.

  • Analysis: Plot fluorescence vs. time. A reduction in Vmax and final fluorescence compared to vehicle control indicates inhibition of polymerization.

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI (Molecules). (2023). Describes the synthesis and kinase/bromodomain screening of 2-methoxyphenyl derivatives (Compound 17). Link

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances. (2013). Establishes the SAR of methoxy positioning (ortho vs para) on tubulin inhibition. Link

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. Pharmaceuticals. (2022). Provides molecular docking details of methoxy-substituted quinazolinones in the colchicine binding site. Link

  • One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes. Synthesis. (2013). Details the oxidative cyclization mechanism using Iodine/PIDA. Link

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI (Pharmaceuticals). (2025). A comprehensive review of the scaffold's biological targets including EGFR and DHFR. Link

Methodological & Application

Application Note: Scalable Synthesis of 3-Amino-2-(2-Methoxyphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one utilizing methyl anthranilate as the starting material.

This guide is structured for researchers requiring high-purity synthesis for medicinal chemistry applications (e.g., DNA intercalation, antimicrobial screening). It prioritizes scalability, reproducibility, and mechanistic clarity.

Abstract & Scientific Rationale

Quinazolin-4(3H)-ones are "privileged structures" in drug discovery, exhibiting broad pharmacological activities including anticonvulsant, antihypertensive, and antineoplastic effects. The 3-amino-2-substituted derivatives are particularly valuable as synthetic precursors for Schiff bases and fused heterocyclic systems (e.g., triazoloquinazolines).

This protocol details the synthesis of the 2-(2-methoxyphenyl) derivative. The 2-methoxy substituent is strategically chosen for Structure-Activity Relationship (SAR) studies, as the ortho-methoxy group introduces specific steric and electronic properties that influence the planarity and lipophilicity of the pharmacophore.

Retrosynthetic Analysis

The synthesis bypasses the conventional benzoxazinone intermediate often used with anthranilic acid. Instead, it utilizes methyl anthranilate in a robust two-step sequence:

  • N-Acylation: Selective formation of the acyclic amide ester.

  • Cyclocondensation: Hydrazine-mediated ring closure and N-amination.

Reaction Pathway & Mechanism

The transformation proceeds via a nucleophilic acyl substitution followed by a cascade hydrazinolysis-cyclodehydration.

ReactionPathway cluster_mech Mechanism of Step 2 Start Methyl Anthranilate (Starting Material) Inter Intermediate Amide (Methyl 2-(2-methoxybenzamido)benzoate) Start->Inter Step 1: Acylation Pyridine/DCM, 0°C to RT Reagent1 2-Methoxybenzoyl Chloride Reagent1->Inter Product 3-Amino-2-(2-methoxyphenyl) quinazolin-4(3H)-one Inter->Product Step 2: Cyclocondensation EtOH, Reflux, 6-8 h Reagent2 Hydrazine Hydrate (Excess) Reagent2->Product MechNode 1. Hydrazinolysis of Ester (-COOMe -> -CONHNH2) 2. Intramolecular Imine Formation 3. Dehydration

Figure 1: Synthetic workflow for the target quinazolinone. The process utilizes a stepwise acylation-cyclization strategy to minimize side reactions.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(2-methoxybenzamido)benzoate

This step protects the aniline nitrogen and installs the 2-methoxyphenyl moiety.

Reagents:

  • Methyl anthranilate (1.0 eq)

  • 2-Methoxybenzoyl chloride (1.1 eq)

  • Pyridine (2.0 eq) or Triethylamine (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen (

    
    ).
    
  • Dissolution: Dissolve Methyl anthranilate (10 mmol, 1.51 g) in anhydrous DCM (30 mL). Add Pyridine (20 mmol, 1.6 mL) and cool the solution to 0°C in an ice bath.

  • Addition: Dissolve 2-Methoxybenzoyl chloride (11 mmol, 1.88 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes. Note: Exothermic reaction; maintain temp < 5°C.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting amine spot should disappear.

  • Workup:

    • Wash the organic layer with 1N HCl (2 x 30 mL) to remove excess pyridine.

    • Wash with sat.

      
       (2 x 30 mL) and Brine (1 x 30 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water or use Flash Chromatography if necessary.

    • Expected Yield: 85–92%

    • Appearance: White to off-white solid.[1]

Step 2: Cyclization to 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one

The ester intermediate reacts with hydrazine to form the hydrazide, which then attacks the amide ketone to close the ring.

Reagents:

  • Intermediate Amide (from Step 1) (1.0 eq)

  • Hydrazine Hydrate (80% or 98%) (5.0 – 10.0 eq)

  • Ethanol (Absolute)

Procedure:

  • Setup: Place the Intermediate Amide (5 mmol) in a 100 mL RBF. Add Ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate (25–50 mmol, ~1.5–3.0 mL) cautiously. Safety: Hydrazine is toxic and a suspected carcinogen. Use a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78–80°C) for 6–10 hours.

    • Checkpoint: The reaction mixture usually becomes clear initially and then may precipitate the product or change color.

  • Monitoring: Monitor by TLC (DCM:MeOH 95:5). Look for the formation of a new polar spot and disappearance of the amide.

  • Workup:

    • Cool the mixture to room temperature and then to 0°C.

    • If a precipitate forms: Filter the solid, wash with cold ethanol (5 mL) and diethyl ether.

    • If no precipitate: Concentrate the solvent to ~50% volume and pour into crushed ice (50 g). Stir vigorously to induce precipitation.

  • Purification: Recrystallize from Ethanol or Ethanol/DMF mixture.

    • Expected Yield: 70–80%

    • Appearance: White or pale yellow needles/powder.

Process Control & Optimization (Troubleshooting)

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Acid ChlorideEnsure glassware is dry and DCM is anhydrous. Verify the quality of 2-methoxybenzoyl chloride (it should be a clear liquid, not cloudy).
Incomplete Cyclization (Step 2) Insufficient Hydrazine or TempHydrazine is consumed by side reactions. Use a large excess (10 eq). Ensure vigorous reflux.
Sticky Product (Step 2) Trapped Hydrazine/SolventTriturate the crude oil/solid with cold diethyl ether or hexanes to remove hydrazine residues.
Impurity Formation 2-substituted quinazolinone (No

)
This occurs if the hydrazine concentration is too low or if ammonia is present. Ensure high-grade Hydrazine Hydrate is used.

Characterization & Expected Data

Validation of the structure should be performed using


-NMR and IR spectroscopy.
  • IR (

    
    ): 
    
    • 3300–3200:

      
       stretching (distinctive doublet for primary amine).
      
    • 1680–1660:

      
       (Quinazolinone carbonyl).[2]
      
    • 1600–1580:

      
       stretching.
      
  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
      5.0–6.0 ppm:  Singlet, 2H (
      
      
      
      ). Diagnostic peak: Disappears on
      
      
      exchange.
    • 
      3.7–3.8 ppm:  Singlet, 3H (
      
      
      
      ).
    • 
      7.0–8.2 ppm:  Multiplet, 8H (Aromatic protons from quinazolinone core and methoxyphenyl ring).
      
  • Mass Spectrometry (ESI-MS):

    • 
       expected at approx. m/z 268.
      

References

  • General Synthesis of 3-Amino-quinazolinones: M. R. Yadav, et al. "Synthesis and biological evaluation of 3-amino-2-substituted-quinazolin-4(3H)-ones." Molecules, 2022.[1] [Link]

  • Microwave-Assisted & Conventional Protocols: L. A. Muchlashi.[3] "Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation." Journal of Islamic Pharmacy, 2021.[3] [Link]

  • One-Pot Variations & Mechanism: D. J. Connolly, et al. "One-pot Synthesis of Substituted Quinazolin-4(3H)-ones." Journal of Chemical Research, RSC Publishing.[4] [Link]

  • Reaction of Methyl Anthranilate with Hydrazine: "Preparation of 4-Methoxybenzohydrazide and derivatives." National Institutes of Health (NIH) / PMC. [Link]

Sources

Microwave-assisted synthesis protocols for 3-amino-quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis Protocols for 3-Amino-Quinazolinones

Executive Summary

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, exhibiting broad pharmacological activities including anticonvulsant, anti-inflammatory, and antimicrobial properties.[1] Traditional thermal synthesis (reflux) is often plagued by long reaction times (10–12 hours), harsh solvents (pyridine), and moderate yields (60–70%).

This guide details validated microwave-assisted organic synthesis (MAOS) protocols for 3-amino-quinazolinones . By leveraging dielectric heating, these protocols reduce reaction times to minutes and improve yields to >85%. We focus on two primary pathways: the Benzoxazinone Intermediate Route (highest regioselectivity) and the One-Pot Green Synthesis (highest atom economy).

Mechanistic Insight & Rationale

Why Microwave Irradiation?

The synthesis of quinazolinones involves condensation and cyclodehydration steps that have high activation energy barriers.

  • Dipolar Polarization: The polar intermediates (e.g., amidines, benzoxazinones) couple efficiently with the oscillating electric field of the microwave, generating rapid internal heat.

  • Superheating Effect: Solvents like ethanol or solvent-free polar reactants can be heated above their atmospheric boiling points in sealed vessels, accelerating reaction kinetics (Arrhenius equation).

  • Equilibrium Shift: The rapid rise in temperature aids in the expulsion of water molecules during the cyclization step, driving the reaction to completion.

Reaction Pathway Visualization

The following diagram illustrates the two dominant synthetic pathways.

ReactionPathways Anthranilic Anthranilic Acid (Precursor) Benzoxazinone Benzoxazinone (Intermediate) Anthranilic->Benzoxazinone Path A: Acetic Anhydride MW, 120°C, 2-5 min Product 3-Amino-Quinazolinone (Target) Anthranilic->Product Path B: One-Pot MW, Solvent-Free 10 min Benzoxazinone->Product Path A: N2H4 MW, 140°C, 5-8 min Hydrazine Hydrazine Hydrate Hydrazine->Product Orthoester Orthoester/Amine Orthoester->Product

Figure 1: Comparison of the stepwise Benzoxazinone route (Path A) and the One-Pot multicomponent route (Path B).

Validated Experimental Protocols

Protocol A: Stepwise Synthesis via Benzoxazinone (Recommended)

Best for: High purity requirements and derivatization versatility.

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

  • Reagents: Mix Anthranilic acid (10 mmol) and Acetic Anhydride (or respective acid chloride/anhydride) (30 mmol).

  • Vessel: 10 mL borosilicate microwave vial with a crimp cap.

  • MW Conditions:

    • Mode: Dynamic Power (Target Temperature)

    • Temp: 120°C

    • Hold Time: 3–5 minutes

    • Stirring: High

  • Workup: Cool to room temperature (RT). The solid product usually precipitates. Wash with hexane to remove excess anhydride.

    • Expert Note: Acetic anhydride acts as both reagent and solvent. No additional solvent is required.

Step 2: Conversion to 3-Amino-2-Substituted-Quinazolin-4(3H)-one

  • Reagents: Suspend the Benzoxazinone (5 mmol) from Step 1 in Ethanol (5 mL). Add Hydrazine Hydrate (80%, 10 mmol).

    • Note: Excess hydrazine is used to prevent the formation of bis-quinazolinones.

  • MW Conditions:

    • Temp: 140°C (Pressure limit: 15 bar)

    • Power: Max 300W (Automatic modulation)

    • Hold Time: 5–8 minutes

  • Workup:

    • Pour the reaction mixture into crushed ice (50 g).

    • Stir vigorously for 10 minutes.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Green One-Pot Solvent-Free Synthesis

Best for: Rapid screening and atom economy.

  • Reagents: Mix Anthranilic acid (5 mmol), Orthoester (e.g., Triethyl orthoformate) (7 mmol), and Hydrazine Hydrate (7 mmol) in a mortar.

  • Catalyst: Add acidic alumina or silica gel (0.5 g) as a solid support/catalyst. Grind to a fine powder.

  • MW Conditions:

    • Vessel: Open vessel or loose-capped vial (to allow volatile alcohol escape).

    • Power: Constant Power Mode (Low/Medium - approx. 300W).[2] Pulsed irradiation recommended (30s ON, 10s OFF) to prevent charring.

    • Total Time: 3–6 minutes.

  • Workup: Extract the product with hot ethanol, filter off the solid support, and cool the filtrate to crystallize.

Comparative Data Analysis

The following table summarizes the efficiency gains of MW protocols compared to conventional reflux methods (Grounding Source: Journal of Islamic Pharmacy and MDPI).

ParameterConventional RefluxMW Protocol A (Benzoxazinone)MW Protocol B (One-Pot)
Reaction Time 6 – 12 Hours8 – 12 Minutes (Total)3 – 6 Minutes
Solvent Pyridine / Acetic AcidEthanol / Solvent-FreeSolvent-Free / Solid Support
Yield 65 – 75%85 – 92% 80 – 88%
Energy Efficiency Low (Convection loss)High (Direct dielectric heating)Very High
Purity (Crude) Moderate (Requires chromatography)High (Recrystallization only)High

Troubleshooting & Optimization (Expert Insights)

  • Issue: Charring/Decomposition (Protocol B)

    • Cause: "Hot spots" in the solid matrix due to uneven microwave absorption.

    • Solution: Use a rotating carousel or add a few drops of DMF as a heat sink/homogenizer. Switch to pulsed irradiation.

  • Issue: Low Yield in Step 2 (Protocol A)

    • Cause: Hydrolysis of the benzoxazinone ring back to anthranilic acid if water is present in the solvent before reaction completion.

    • Solution: Use absolute ethanol or dry solvents. Ensure the microwave ramp time is fast (<1 min) to reach reaction temperature quickly.

  • Safety Note: Hydrazine hydrate is toxic and unstable. When heating hydrazine in a sealed microwave vessel, ensure the vessel is rated for at least 20 bar pressure, as N2 gas evolution can occur if decomposition happens.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix: Benzoxazinone + Hydrazine Solvent: Ethanol Start->Mix MW Microwave Irradiation 140°C, 5-8 min Mix->MW TLC TLC Check (Ethyl Acetate:Hexane 3:7) MW->TLC TLC->MW Incomplete (+2 min) Quench Quench: Pour into Crushed Ice TLC->Quench Complete Filter Filtration & Drying Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis of 3-amino-quinazolinones.

References

  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)

    • Source: Journal of Islamic Pharmacy (2021).[3]

    • URL:[Link]

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones.

    • Source: MDPI (Molecules, 2022).
    • URL:[Link]

  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH).

    • Source: ResearchG
    • URL:[Link]

  • One-pot Synthesis of Substituted Quinazolin-4(3H)

    • Source: Journal of Chemical Research (1998).[4]

    • URL:[Link]

Sources

Green Chemistry in Action: Advanced Protocols for the Synthesis of Methoxyphenyl Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Quinazolinone Synthesis

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules with applications ranging from anticancer to antimicrobial and anti-inflammatory agents.[1][2] The presence of a methoxyphenyl substituent is a common feature in many potent quinazolinone derivatives, enhancing their pharmacological profile.[2][3][4] Traditionally, the synthesis of these valuable scaffolds has often relied on methods that involve harsh reaction conditions, toxic solvents, and lengthy reaction times, posing significant environmental and economic challenges.

In alignment with the principles of green chemistry, the development of sustainable synthetic methodologies is paramount. This guide provides detailed application notes and protocols for the synthesis of methoxyphenyl quinazolinones, focusing on innovative techniques that minimize environmental impact while maximizing efficiency. We will explore microwave-assisted synthesis, ultrasound-promoted reactions, and the use of eco-friendly catalysts and solvents, offering researchers and drug development professionals a practical toolkit for greener pharmaceutical manufacturing.

Microwave-Assisted Organic Synthesis (MAOS): A Paradigm of Speed and Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that dramatically reduces reaction times from hours to minutes.[5][6][7] This technology often leads to higher yields and cleaner reaction profiles with minimal byproduct formation.[7][8]

Principle of Microwave Heating

Unlike conventional heating which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, causing them to align with the oscillating electric field. This rapid reorientation generates friction and localized superheating, accelerating the reaction rate.

Protocol: One-Pot Synthesis of 2-(4-Methoxyphenyl)quinazolin-4(3H)-one via Microwave Irradiation

This protocol is adapted from methodologies describing the condensation of anthranilamide with aldehydes.[9]

Materials:

  • Anthranilamide

  • 4-Methoxybenzaldehyde

  • Antimony(III) trichloride (SbCl₃) (catalyst)[9]

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine anthranilamide (1 mmol) and 4-methoxybenzaldehyde (1 mmol).

  • Add a catalytic amount of SbCl₃ (1 mol%).[9]

  • Thoroughly mix the components.

  • Place the vessel in the microwave reactor and irradiate at 200 W for 3-5 minutes.[9]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add a small amount of cold ethanol to the vessel and triturate the solid product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure 2-(4-methoxyphenyl)quinazolin-4(3H)-one.

Workflow for Microwave-Assisted Synthesis

MAOS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Anthranilamide + 4-Methoxybenzaldehyde Catalyst Add SbCl3 (1 mol%) Reagents->Catalyst Mix Thorough Mixing Catalyst->Mix MW Microwave Irradiation (200W, 3-5 min) Mix->MW TLC Monitor by TLC MW->TLC Cool Cool to RT TLC->Cool Triturate Triturate with Ethanol Cool->Triturate Filter Filter & Wash Triturate->Filter Dry Dry under Vacuum Filter->Dry Product Pure Product Dry->Product

Caption: Workflow for Microwave-Assisted Synthesis of Methoxyphenyl Quinazolinone.

Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation

Ultrasound-assisted synthesis utilizes the energy of sound waves to induce chemical reactions. This technique, known as sonochemistry, relies on the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[10][11] This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[11]

Causality Behind Sonochemical Enhancement

The implosion of cavitation bubbles creates microenvironments with temperatures of ~5000 K and pressures of ~1000 atm. This intense energy input can break chemical bonds, generate reactive radical species, and increase mass transfer, thereby accelerating the reaction. A significant advantage is that the bulk temperature of the reaction medium can remain low, making it suitable for thermally sensitive substrates.

Protocol: Catalyst-Free, Ultrasound-Assisted Synthesis of 2-(4-Methoxyphenyl)quinazolin-4(3H)-one

This protocol is based on the ultrasound-promoted condensation of o-aminobenzamides and aldehydes.[12][13]

Materials:

  • o-Aminobenzamide

  • 4-Methoxybenzaldehyde

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (oxidant)[13]

  • Methanol (CH₃OH)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a suitable reaction flask, dissolve o-aminobenzamide (1.0 mmol) and 4-methoxybenzaldehyde (1.0 mmol) in methanol (10 mL).[13]

  • Add DDQ (1.2 mmol) to the solution.[13]

  • Place the flask in an ultrasonic bath operating at 60 W.[13]

  • Irradiate the mixture with ultrasound for 15 minutes at room temperature.[12][13]

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)quinazolin-4(3H)-one.

Proposed Mechanism of Ultrasound-Assisted Synthesis

UAS_Mechanism Reactants o-Aminobenzamide + 4-Methoxybenzaldehyde IntermediateA Imine Intermediate A Condensation Reactants->IntermediateA Ultrasound IntermediateB Aminal Intermediate B Intramolecular Cyclization IntermediateA->IntermediateB Ultrasound Product 2-(4-Methoxyphenyl)quinazolin-4(3H)-one IntermediateB->Product Oxidation Oxidant DDQ (Oxidant) Oxidant->Product

Caption: Plausible mechanism for ultrasound-assisted quinazolinone synthesis.[13]

Green Catalysts and Solvents: The Foundation of Sustainable Synthesis

The choice of catalysts and solvents is critical to the environmental footprint of a chemical process. Green chemistry encourages the use of non-toxic, renewable, and recyclable materials.

"On-Water" Synthesis: Harnessing the Unique Properties of Water

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. "On-water" reactions, where organic reactants are insoluble in water, can exhibit remarkable rate accelerations. This is attributed to the hydrophobic effect, which forces the reactants together, and the high cohesive energy of water at the organic-water interface.[14]

Protocol: "On-Water" Synthesis of 2,3-disubstituted Quinazolinones

This protocol describes a three-component reaction utilizing water as the solvent.[14][15]

Materials:

  • Isatoic anhydride

  • 4-Methoxyaniline

  • An appropriate aldehyde

  • Dodecylbenzene sulfonic acid (DBSA) (catalyst)[15]

  • Water

Procedure:

  • To a suspension of isatoic anhydride (1 mmol) in water (5 mL), add the desired aldehyde (1 mmol) and 4-methoxyaniline (1 mmol).

  • Add DBSA (10 mol%) as the catalyst.[15]

  • Stir the reaction mixture vigorously at room temperature or under gentle heating (e.g., 80°C) for 1-2 hours.[15]

  • Monitor the reaction progress by TLC.

  • Upon completion, the solid product can be isolated by simple filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • Dry the product to obtain the pure methoxyphenyl quinazolinone derivative.

Comparative Data of Green Synthetic Methods

MethodCatalystSolventTimePower/TempYield (%)Reference
Microwave-Assisted SbCl₃ (1 mol%)Solvent-free3-5 min200 Wup to 94%[9]
Ultrasound-Assisted Catalyst-free (DDQ oxidant)Methanol15 min60 W / RT85-95%[12][13]
"On-Water" DBSA (10 mol%)Water1-2 hRT - 80°C62-76%[15]
Deep Eutectic Solvent Choline chloride:ureaDES30 min120°C (MW)~71%[3][16]

Conclusion and Future Outlook

The adoption of green chemistry techniques for the synthesis of methoxyphenyl quinazolinones offers substantial advantages in terms of reduced reaction times, increased energy efficiency, and minimized waste generation.[7] Microwave-assisted and ultrasound-assisted methods, in particular, provide rapid and high-yielding pathways to these valuable compounds.[6][10] The use of water as a reaction medium further enhances the sustainability of these processes.[14][17] As the pharmaceutical industry continues to embrace greener manufacturing practices, these protocols will serve as a foundational guide for the environmentally responsible production of quinazolinone-based therapeutics. Future research will likely focus on the integration of these techniques with continuous flow chemistry and the development of even more efficient and recyclable catalytic systems.[10][18]

References

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (n.d.). Google Books.
  • Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. (n.d.). RSC Publishing.
  • Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. (2007, March 5). Beilstein Journals.
  • Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. (n.d.). SciSpace.
  • MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. (n.d.). TSI Journals.
  • Ultrasonic activated synthesis of quinazolinone derivatives via... (n.d.). ResearchGate.
  • Ultrasound-Assisted Synthesis of Quinazolinones: Current Trends and Future Prospects. (2025, April 1). ResearchGate.
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022, September 14). Frontiers.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020, November 16). Frontiers.
  • Nano-CuFe2O3-catalyzed green synthesis of novel quinazolinone-tetrazole hybrids as anti-cancer agents. (2022, May 3). PubMed.
  • A favourable ultrasound-assisted method for the combinatorial synthesis of 2,3- dihydroquinazolin-4. (n.d.). IRANIAN JOURNAL OF CATALYSIS.
  • Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. (2024, December 9). RSC Publishing.
  • "On-Water" Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. (2018, September 12). MDPI.
  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021, September 15). MDPI.
  • Mechanism of formation of the quinazolinone derivatives 5–17. (n.d.). ResearchGate.
  • Green synthesis of quinazolinone derivatives by using a recyclable heteropoly acid catalyst. (n.d.). Semantic Scholar.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2020, March 25). Taylor & Francis.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). PMC.
  • The synthesis of quinazolinones and quinolines in water. (n.d.). ResearchGate.
  • Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. (2023, December 28). NanoWorld Journal.
  • The mechanism for the synthesis of quinazolinones 90. (n.d.). ResearchGate.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). MDPI.
  • Alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in water. (2020, September 21). RSC Publishing.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). MDPI.
  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. (2023, February 6). Medires Publishing.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance of the 2-methoxyphenyl group in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OMe-2024-STERIC Topic: Overcoming Steric & Electronic Hurdles of the 2-Methoxyphenyl Group Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Ortho-Methoxy" Paradox

The 2-methoxyphenyl group presents a deceptive challenge in cross-coupling. While it appears to be a simple steric issue (A-value ~0.6), it introduces a "hemi-labile" trap. The oxygen atom's lone pair can coordinate to the metal center (Pd or Ni), stabilizing off-cycle intermediates and poisoning the catalyst. Simultaneously, the ortho-position creates significant steric bulk that retards transmetallation (in Suzuki) and reductive elimination (in Buchwald-Hartwig).

This guide provides field-validated protocols to override these dual failure modes.

Module 1: C–C Bond Formation (Suzuki-Miyaura)

The Failure Mode: Standard conditions (e.g., Pd(PPh3)4, Na2CO3) often fail due to Protodeboronation . The 2-methoxy group increases electron density on the ring, making the C–B bond prone to hydrolysis before transmetallation can occur.

The Solution: The "Bulky-Rich" Ligand System

You must use dialkylbiaryl phosphine ligands (Buchwald Ligands). Their high steric bulk (cone angle) facilitates reductive elimination, while their electron-rich nature speeds up oxidative addition.

Recommended Ligand: SPhos (or XPhos for extreme bulk).

  • Why? SPhos has a methoxy group on its own biaryl backbone that interacts with the Pd center, stabilizing the monoligated Pd(0) species and preventing catalyst decomposition.

Protocol A: The "Golden Standard" (High Throughput)
ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Precatalyst SPhos Pd G4 0.02 (2 mol%)Do not use Pd(OAc)2 + Ligand if possible. G4 ensures 1:1 active species.
Boronic Acid 2-Methoxyphenylboronic acid1.5Excess is required due to protodeboronation.
Base K3PO4 (tribasic)3.0Anhydrous base prevents hydrolysis better than aqueous carbonates.
Solvent Toluene/Water (10:1)-Biphasic system helps solubilize inorganic base while protecting the catalyst.
Temp 80–100 °C-High temp required to overcome steric barrier of transmetallation.

Step-by-Step:

  • Charge a reaction vial with the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Add SPhos Pd G4 (2 mol%).

  • Seal and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen kills the active monomeric Pd).

  • Add degassed Toluene and Water.

  • Heat to 100 °C for 2–4 hours.

Advanced Troubleshooting (Protodeboronation): If the boronic acid decomposes before coupling (observed as anisole formation in LCMS), switch to MIDA Boronates or Potassium Trifluoroborates (BF3K) . These release the active boronic acid slowly, keeping the standing concentration low and minimizing side reactions [1].[7]

Module 2: C–N Bond Formation (Buchwald-Hartwig)

The Failure Mode: Reductive elimination is the rate-limiting step. The bulky 2-methoxy group prevents the amine and aryl ring from aligning for bond formation. Furthermore, the oxygen atom can chelate to Pd(II), creating a "resting state" that halts the cycle.

The Solution: Specialized Ligands for "Difficult" Amines
  • Primary Amines: Use BrettPhos . It is designed to prevent the formation of stable bis-ligated complexes, forcing the cycle forward.

  • Secondary Amines: Use RuPhos . It creates a specific pocket that accommodates the steric bulk of secondary amines while excluding the 2-methoxy oxygen coordination.

Protocol B: Sterically Demanding Amination
ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Precatalyst RuPhos Pd G4 0.02 (2 mol%)Essential for secondary amines.
Base NaOtBu1.2Strong, bulky base. If substrate has sensitive esters, switch to Cs2CO3.
Solvent 1,4-Dioxane or t-Amyl Alcohol-High boiling point solvents are necessary.
Temp 100 °C-Do not run below 80 °C.

Step-by-Step:

  • In a glovebox or under strict Schlenk conditions, combine Aryl Halide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.2 equiv).

  • Add RuPhos Pd G4 (2 mol%).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Stir at 100 °C.

  • Critical Check: If conversion stalls at 50%, add another 1 mol% of catalyst. The active species may be dying due to O-chelation.

Module 3: Visualizing the Decision Matrix

The following diagram illustrates the logic flow for ligand and condition selection based on the specific failure mode of the 2-methoxyphenyl group.

G Start Substrate: 2-Methoxyphenyl (Ar-X or Ar-B) ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Issue1 Major Issue: Protodeboronation Suzuki->Issue1 Issue2 Major Issue: Reductive Elimination Buchwald->Issue2 Sol1 Use SPhos Pd G4 + Anhydrous Base Issue1->Sol1 Standard Sol2 Switch to MIDA Boronate Issue1->Sol2 If Anisole forms AmineType Amine Type? Issue2->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Brett Ligand: BrettPhos (Promotes OA) Primary->Brett Ru Ligand: RuPhos (Promotes RE) Secondary->Ru

Caption: Decision tree for optimizing reactions with 2-methoxyphenyl electrophiles/nucleophiles.

Troubleshooting & FAQs

SymptomDiagnosisCorrective Action
Reaction turns black immediately. "Pd Black" formation. The ligand is not stabilizing the Pd(0) center effectively against the steric bulk.Switch from in-situ generation (Pd(OAc)2 + Ligand) to a G3 or G4 Precatalyst . This ensures the ligand is pre-coordinated.
LCMS shows "Anisole" (Ar-H). Protodeboronation.[8] The C–B bond hydrolyzed.1. Use anhydrous base (K3PO4).2. Switch to MIDA Boronate .3. Increase catalyst loading to outcompete hydrolysis.
Conversion stalls at ~60%. Catalyst Poisoning. The 2-OMe oxygen is coordinating to Pd, creating a stable off-cycle species.Add more Ligand (increase L:Pd ratio to 2:1) or switch to a bulkier ligand (XPhos) that sterically precludes O-coordination.
Low yield with Aryl Chlorides. Oxidative Addition is too slow due to electron-rich nature of 2-OMe.Use XPhos or CM-Phos . These are designed specifically for unactivated aryl chlorides.

References

  • Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Purification challenges of 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one via chromatography

[1][2]

Current Status: Online Agent: Senior Application Scientist Ticket ID: QNZ-PUR-488 Subject: Troubleshooting Chromatography & Isolation of N-Amino Quinazolinones[1][2]

Executive Summary

You are likely synthesizing 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one via the hydrazinolysis of a benzoxazinone intermediate.[1][2] While the synthesis is chemically straightforward, the purification is notoriously difficult due to three converging factors:

  • Solubility Paradox: The compound is often insoluble in low-polarity solvents (preventing standard liquid loading) but crashes out of water.[1][2]

  • Basicity & Tailing: The quinazolinone core and the N-amino group act as Lewis bases, interacting aggressively with acidic silanols on silica columns.

  • Reactivity Risk: The N-amino group (

    
     at position 3) is a nucleophilic hydrazine moiety.[1][2] It will react with ketone solvents (like Acetone) to form hydrazones. [1]
    

This guide addresses these specific failure points.

Module 1: Sample Preparation & Solubility

User Query: "My sample dissolves in hot ethanol but precipitates immediately when I try to load it onto a silica column. If I use DMSO, it smears. How do I load this?"

The Technical Insight

3-aminoquinazolinones possess a planar, aromatic structure that encourages strong


121
Protocol: Dry Loading (Solid Load)

This is the only robust method for this compound class in Normal Phase chromatography.[1]

  • Dissolution: Dissolve your crude mixture in the minimum amount of Dichloromethane (DCM) or warm THF .[1] (Do not use Acetone).[1][2]

  • Adsorption: Add silica gel (40–63 µm) to the solution.[1][2] Ratio: 1g crude : 2g silica.[2]

  • Evaporation: Rotary evaporate until you have a free-flowing, dry powder. Ensure no solvent smell remains.[2]

  • Loading: Pour this powder on top of your pre-packed column or into a solid load cartridge.

Data Table: Solubility Profile

Solvent Solubility Suitability for Loading
DCM Moderate Good (Liquid Load if conc.[1][2] high enough)
Methanol Good Poor (Too strong eluent for NP)
Acetone Good FORBIDDEN (Reacts with N-amino group)
DMSO Excellent Poor (Smearing/Washout on NP)

| Hexane | Insoluble | N/A |[1][2]

Module 2: Peak Tailing & Resolution

User Query: "I am using Hexane:Ethyl Acetate (7:3), but the product streaks across the column. I lose 40% of my yield in mixed fractions."

The Mechanism

The N1 nitrogen and the exocyclic N-amino group are basic. Standard silica gel has acidic silanol groups (

12
Protocol: The "Amine Modifier" System

You must neutralize the silica surface.

  • Modifier: Add 1% Triethylamine (TEA) to your mobile phase.[1][2]

    • Why: TEA is a stronger base and sterically smaller.[2] It saturates the silanol sites, effectively "capping" the column so your quinazolinone can pass without dragging.

  • Eluent System: Switch from Hexane/EtOAc to DCM/Methanol .

    • Starting Gradient: 100% DCM (with 1% TEA)

      
       95:5 DCM:MeOH (with 1% TEA).[1][2]
      
    • Note: The 2-methoxyphenyl group adds lipophilicity, so this compound will elute earlier than unsubstituted analogs.[2]

Visualizing the Interaction:

Gcluster_0Standard Silica Interaction (Tailing)cluster_1TEA Modified System (Sharp Peak)SilanolAcidic Silanol (Si-OH)QNZQuinazolinone (Basic N)Silanol->QNZStrong H-Bond(Drag)Silanol2Acidic Silanol (Si-OH)TEATriethylamine (Modifier)TEA->Silanol2Blocks SiteQNZ2QuinazolinoneQNZ2->Silanol2No Interaction(Free Elution)

Caption: Mechanism of tailing reduction. TEA (yellow) preferentially binds to acidic silanols (red), preventing the quinazolinone (blue) from sticking.[1]

Module 3: Impurity Removal (The Benzoxazinone)[1]

User Query: "I see a spot just above my product on TLC that co-elutes during the column. It has the same UV profile."

The Diagnosis

This is likely the 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one intermediate.[1][2]

  • Origin: Incomplete reaction with hydrazine.[2]

  • Chemistry: It lacks the N-amino group and the N1 nitrogen is less basic. It is generally less polar than your product.[2]

Protocol: Scavenging the Impurity

If chromatography fails to separate them (often

  • Chemical Wash: Before chromatography, dissolve the crude solid in DCM.[2]

  • Acid Wash: Wash with dilute 10% citric acid or 0.5M HCl (rapidly).[1][2]

    • Logic: The 3-aminoquinazolinone (product) is more basic due to the hydrazine moiety and will protonate/move to the aqueous layer. The benzoxazinone (impurity) is less basic and stays in the DCM.

  • Recovery: Neutralize the aqueous layer with

    
     to precipitate the pure product, then extract back into DCM.
    
Module 4: The "Phantom" Impurity (Acetone Warning)

User Query: "My NMR shows a weird doublet of doublets and extra methyl groups after I rotavapped my column fractions. I used Acetone to clean my flasks."

Critical Warning

You have formed a Schiff Base (Hydrazone) .[1][2] The N-amino group at position 3 is a reactive hydrazine.[2]

12
  • Symptom: New lipophilic spot on TLC; NMR shows isopropylidene signals (

    
     ppm).
    
  • Fix: Reflux the contaminated sample in Ethanol/Water with a catalytic amount of HCl for 1 hour to hydrolyze the hydrazone back to the amine.

  • Prevention: NEVER use acetone or MEK in the mobile phase or for dissolving the sample during loading.

Summary Workflow

WorkflowStartCrude MixtureSolubilitySolubility CheckStart->SolubilityDecisionSoluble in DCM?Solubility->DecisionYesLiquid Load(DCM)Decision->YesYesNoSolid Load(Dissolve THF/MeOH -> Silica)Decision->NoNoColumnRun ColumnDCM:MeOH (98:2 to 95:5)+ 1% TEAYes->ColumnNo->ColumnCheckTLC/NMR CheckColumn->CheckImpurityImpurity: Benzoxazinone?Check->ImpurityCo-elutionFinalPure 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-oneCheck->FinalPureWashAcid/Base Extraction(Product -> Aqueous)Impurity->WashWash->Final

Caption: Decision tree for purification. Note the specific intervention (Acid/Base extraction) for benzoxazinone removal.

References
  • BenchChem. (2025).[1][2][3] Technical Support Center: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one. Retrieved from [1][2]

  • Mhaske, S. B., & Argade, N. P. (2006).[1][2] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.[1][2] (Context on Quinazolinone solubility and basicity).

  • Dolan, J. W. (2014).[1][2] Why Do Peaks Tail? LCGC North America, 32(8).[1][2] Retrieved from

  • PubChem. (2025).[1][2] 3-amino-2-phenyl-4(3H)-quinazolinone Compound Summary. Retrieved from [1][2]

  • El-Sakka, S. S., et al. (2022).[1][2][4][5] Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety. Afinidad, 79(597).[1][2] (Details on Benzoxazinone impurity profile).

Minimizing byproduct formation in benzoxazinone to quinazolinone conversion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in Benzoxazinone Quinazolinone Conversion
Executive Summary

This technical guide addresses the nucleophilic substitution and subsequent dehydration required to convert 4H-3,1-benzoxazin-4-ones into 4(3H)-quinazolinones. The primary challenge in this synthesis is not the initial coupling, but the thermodynamic barrier of the final ring closure . Failure at this stage leads to the isolation of the uncyclized


-acylanthranilamide intermediate or hydrolysis byproducts (anthranilic acid derivatives).

This guide provides mechanistic insights, troubleshooting workflows, and optimized protocols to maximize the yield of the target quinazolinone while suppressing the formation of open-ring intermediates and hydrolysis products.

Part 1: The Mechanistic Pathway (Visualization)

Understanding the competition between ring closure (dehydration) and ring opening (hydrolysis) is critical. The diagram below illustrates the reaction coordinate and where specific byproducts branch off.

QuinazolinonePathway Benzoxazinone Benzoxazinone (Starting Material) Intermediate N-Acylanthranilamide (Open-Ring Intermediate) Benzoxazinone->Intermediate Nucleophilic Attack (Fast, Kinetic) HydrolysisProduct Anthranilic Acid Deriv. (Hydrolysis Byproduct) Benzoxazinone->HydrolysisProduct H2O present (Side Reaction) Amine Primary Amine (R-NH2) Amine->Intermediate Intermediate->Intermediate Insufficient Heat (Stalls Here) Transition Dehydration Transition State Intermediate->Transition Heat/Catalyst Product 4(3H)-Quinazolinone (Target) Transition->Product - H2O (Ring Closure)

Caption: Reaction pathway showing the critical dehydration step required to convert the open-ring intermediate into the target quinazolinone. Red path indicates moisture sensitivity.

Part 2: Troubleshooting Modules
Module 1: The "Open Ring" Problem (Incomplete Cyclization)

Symptom: LC-MS or NMR shows a major peak corresponding to the mass of [Target + 18], indicating the


-acylanthranilamide intermediate.
QuestionTechnical Analysis & Solution
Why am I isolating the intermediate instead of the product? Cause: The reaction has overcome the first activation energy barrier (amide formation) but lacks the thermodynamic drive to perform the dehydration (ring closure). This is common with sterically hindered amines or insufficient reaction temperatures.Solution: 1. Increase Temperature: Switch from ethanol (bp 78°C) to acetic acid (bp 118°C) or DMF.2. Chemical Dehydration: Add a dehydrating agent like acetic anhydride or HMDS (Hexamethyldisilazane) to shift the equilibrium toward the product [1].
Can I fix a batch that "stalled" at the intermediate? Yes. Isolate the intermediate solid. Reflux it in glacial acetic acid with fused sodium acetate for 2–4 hours. This "forces" the second step of the mechanism (Niementowski-type closure) [2].
Module 2: The "Hydrolysis" Problem (Moisture Control)

Symptom: Presence of anthranilic acid derivatives or low overall mass recovery.

QuestionTechnical Analysis & Solution
Why is my benzoxazinone starting material disappearing but not forming product? Cause: Benzoxazinones are cyclic anhydrides (masked). They are highly moisture-sensitive. In the presence of water, they hydrolyze back to

-acyl anthranilic acids faster than they react with the amine.Solution: 1. Solvent Drying: Ensure solvents (especially hygroscopic ones like DMF or pyridine) are dried over molecular sieves (4Å).2. Atmosphere: Run the reaction under Nitrogen or Argon.3.[1] Excess Amine: Use a 1.2 – 1.5 eq. excess of the amine to outcompete trace water nucleophiles.
Module 3: Steric & Electronic Effects

Symptom: Reaction works for aniline but fails for ortho-substituted anilines or electron-deficient amines.

QuestionTechnical Analysis & Solution
Why do ortho-substituted anilines fail to react? Cause: Steric hindrance prevents the initial nucleophilic attack on the carbonyl carbon of the benzoxazinone.Solution: 1. Microwave Irradiation: Use microwave synthesis (see Protocol B).[2] The rapid dielectric heating can overcome steric barriers that thermal reflux cannot [3].2. Lewis Acid Catalysis: Add 5-10 mol% of

or anhydrous

to activate the carbonyl group [4].
Part 3: Optimized Experimental Protocols
Protocol A: Standard Thermal Cyclization (Glacial Acetic Acid)

Best for: Stable amines, scale-up, and moisture-sensitive substrates.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Reactants: Dissolve Benzoxazinone (1.0 eq) in Glacial Acetic Acid (10–15 volumes) .

  • Addition: Add Amine (1.1 eq) . If the amine is a salt (e.g., hydrochloride), add Sodium Acetate (1.1 eq) to liberate the free base.

  • Reaction: Reflux at 118°C for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).

    • Checkpoint: If the intermediate persists, add Acetic Anhydride (1.0 eq) and reflux for an additional hour.

  • Workup: Pour the hot mixture into crushed ice/water. The quinazolinone usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/DMF.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, sterically hindered amines, and minimizing solvent waste.

  • Setup: Use a dedicated microwave reactor vial (e.g., Biotage or CEM).

  • Reactants: Mix Benzoxazinone (1.0 mmol) and Amine (1.1 mmol) .

  • Solvent: Add Ethanol (2 mL) or operate Solvent-Free (mix solids thoroughly).

  • Irradiation: Heat to 140°C for 10–15 minutes (Power: Dynamic, max 200W).

  • Workup: Cool to room temperature. The product often crystallizes directly. Wash with cold ethanol.

    • Note: Microwave synthesis significantly reduces the "open ring" byproduct by providing rapid energy transfer to cross the dehydration barrier [3, 5].

Part 4: Solvent & Condition Selection Matrix

Use this table to select the optimal reaction environment based on your specific constraints.

Solvent SystemTemp (

C)
Dehydration EfficiencyRisk of HydrolysisRecommended For
Ethanol 78LowMediumSimple, unhindered amines.
Glacial Acetic Acid 118High Low (if anhydrous)Standard Protocol. Promotes ring closure.
Pyridine 115MediumHigh (Hygroscopic)Acid-sensitive amines.
DMF 153HighHigh (Hygroscopic)Poorly soluble substrates. Requires dry workup.
Solvent-Free (MW) >140Very High Minimal "Green" synthesis, difficult substrates.
References
  • Patel, H., Pawara, R., & Surana, S. (2019).[3] Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1, 3]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16(11), 898–905.[4]

  • El-Hashash, M. A., et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical and Pharmaceutical Bulletin, 64(3), 263-271.[5]

  • Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation.[6] ResearchGate.[3]

  • Dahiya, R., et al. (2008). Microwave Assisted Synthesis and Characterization of Some Quinazolinone Based Condensed Heterocycles. TSI Journals.

  • Amrutkar, R. D., & Ranawat, M. S. (2021).[7] Microwave Assisted Synthesis and Molecular Docking Studies of Some 4-(3H)-quinazolinone Derivatives. Medicinal Chemistry, 17(5), 453-461.[7]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Interpretation of 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous structural analysis of 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one , a privileged scaffold in medicinal chemistry utilized for its antimicrobial and anticancer properties. The focus is on the 1H NMR spectral signature , specifically distinguishing the N-amino functionality from structurally similar alternatives such as the non-amino parent quinazolinone or electronic analogs (e.g., 2-chlorophenyl derivatives).

For researchers in drug discovery, the "performance" of this analytical characterization lies in its ability to unequivocally validate the formation of the N–N bond (hydrazine incorporation) versus the N–H bond (ammonia/primary amine incorporation) or open-ring intermediates.

Part 1: Structural Context & Synthesis Logic

To interpret the NMR spectrum accurately, one must understand the origin of the signals. The synthesis typically proceeds via a benzoxazinone intermediate. The critical step is the nucleophilic attack of hydrazine hydrate on the benzoxazinone.[1]

Synthesis Pathway & Potential Impurities

The following diagram illustrates the reaction pathway and the origin of the primary alternative structure (the non-amino analog) which can occur if hydrazine is substituted with ammonia or if reductive cleavage occurs.

Synthesis Anthranilic Anthranilic Acid Benzoxazinone 2-(2-methoxyphenyl)- 4H-benzo[d][1,3]oxazin-4-one Anthranilic->Benzoxazinone Cyclization (Ac2O) Target Target: 3-amino-2-(2-methoxyphenyl) quinazolin-4(3H)-one Benzoxazinone->Target Hydrazine Hydrate (NH2NH2) Alternative Alternative/Impurity: 2-(2-methoxyphenyl) quinazolin-4(3H)-one Benzoxazinone->Alternative Ammonia/Hydrolysis (Side Rxn)

Figure 1: Synthesis pathway showing the divergence between the target N-amino compound and the N-H alternative.

Part 2: Detailed 1H NMR Spectral Interpretation

Solvent System: DMSO-d₆ is the standard solvent due to the poor solubility of quinazolinones in CDCl₃ and the need to visualize exchangeable protons (NH₂).

The Diagnostic Signals (Chemical Shift Analysis)

The spectrum is defined by three distinct regions.[2][3] The most critical "performance" metric for this compound is the resolution of the N-NH₂ singlet separate from the aromatic region.

A. The N-Amino Group (The "Fingerprint")
  • Signal: Singlet (s), integrating to 2H.

  • Shift: δ 5.0 – 6.0 ppm (Typically ~5.5–5.8 ppm in DMSO-d₆).

  • Mechanistic Insight: This signal confirms the presence of the exocyclic amino group at position 3. It is significantly upfield from an amide proton (which would be >10 ppm) but downfield from an aliphatic amine due to the electron-withdrawing nature of the quinazolinone ring.

  • Validation: D₂O exchange will cause this signal to disappear, confirming it as an exchangeable -NH₂ group.

B. The Methoxy Group
  • Signal: Singlet (s), integrating to 3H.

  • Shift: δ 3.7 – 3.9 ppm .

  • Mechanistic Insight: The electron-donating methoxy group on the phenyl ring is a key identifier. Its sharp singlet provides an internal integration standard (3H) to calibrate the aromatic and amino integrals.

C. The Aromatic Region (δ 7.0 – 8.2 ppm)

The molecule contains 8 aromatic protons.[3][4]

  • Quinazolinone Core (Protons 5, 6, 7, 8):

    • H-5 (Doublet, ~8.15 ppm): This proton is spatially close to the carbonyl group (C=O) at position 4. The anisotropic deshielding effect of the carbonyl cone makes H-5 the most downfield aromatic signal, serving as a reliable anchor for assignment.

  • 2-Methoxyphenyl Ring:

    • The methoxy group exerts an ortho/para shielding effect. The protons adjacent to the methoxy group will appear slightly upfield compared to unsubstituted phenyl rings.

Summary of Assignments (Table 1)
Proton GroupChemical Shift (δ ppm)MultiplicityIntegralAssignment Logic
-OCH₃ 3.75 – 3.85Singlet (s)3HMethyl protons on oxygen; sharp diagnostic peak.
-NH₂ 5.50 – 5.90Singlet (s)2HCritical Identifier. N3-amino group.[1] Broadens if wet.
Ar-H (Ring B) 7.00 – 7.20Multiplet (m)2HProtons ortho/para to OMe (shielded).
Ar-H (Ring A) 7.40 – 7.90Multiplet (m)5HOverlapping signals from quinazolinone (H6, H7, H8) and phenyl ring.[1]
Ar-H (H-5) 8.10 – 8.25Doublet (d)1HDeshielded by C=O anisotropy. Most downfield Ar-H.

Part 3: Comparative Performance Analysis

This section objectively compares the spectral "performance" (diagnostic clarity) of the target against its closest analogs. This is crucial for purity assessment during drug development.

Comparison 1: Target vs. 2-(2-methoxyphenyl)quinazolin-4(3H)-one (The "N-H" Analog)

The primary impurity in the synthesis is the compound lacking the amino group at position 3.

FeatureTarget (3-Amino) Alternative (N-H Parent) Diagnostic Conclusion
N-Substituent Singlet ~5.8 ppm (2H) Broad Singlet ~12.0+ ppm (1H) The target shows a discrete NH₂ signal in the mid-field.[1] The alternative shows a highly deshielded lactam NH far downfield.
H-2 Proton Absent (C2 is substituted)Absent (C2 is substituted)N/A
Solubility Moderate in DMSOLower solubilityThe amino group slightly disrupts stacking, often improving solubility.

Verdict: 1H NMR is the superior method for distinguishing these two. Mass spectrometry (MS) can also distinguish them (M+16 difference), but NMR proves the structural integrity of the hydrazine insertion.

Comparison 2: Target vs. 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (Electronic Analog)

Comparing the methoxy-substituted target with a chloro-substituted analog highlights the electronic influence on the spectrum.

FeatureTarget (Methoxy) Alternative (Chloro) Mechanistic Insight
Aliphatic Region Singlet ~3.8 ppm (OCH₃) Silent (No aliphatic protons)Immediate visual distinction.
Aromatic Shift Upfield shift for protons ortho to OMe (~7.0 ppm).Downfield shift for protons ortho to Cl.The OMe is electron-donating (shielding), while Cl is electron-withdrawing (deshielding).

Part 4: Experimental Protocols

Synthesis Protocol (For Reference)
  • Reagents: 2-(2-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one (1.0 eq), Hydrazine hydrate (excess, 3-5 eq), Ethanol or Pyridine (solvent).

  • Procedure:

    • Dissolve benzoxazinone in ethanol.[5]

    • Add hydrazine hydrate dropwise.

    • Reflux for 3–5 hours. Monitor by TLC.[6]

    • Cool to room temperature. The product precipitates as a solid.[4]

    • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

NMR Acquisition Protocol

To ensure data integrity and reproducibility (Trustworthiness):

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic multiplets).

  • Sample Prep: Dissolve ~5-10 mg of dry solid in 0.6 mL DMSO-d₆ . (CDCl₃ is often insufficient for solubility).

  • Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): ≥ 1.0 second (ensure full relaxation of aromatic protons for accurate integration).

    • Scans (NS): 16–64 scans (sufficient for 1H).

    • Temperature: 298 K (25°C).

References

  • Synthesis and Spectral Data of 3-Amino-quinazolinones

    • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. (2022).[7] MDPI.

    • [Link]

  • General Spectroscopic Profile of Quinazolinones: Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide. BenchChem.
  • Comparative Analog Data (Chloro-derivatives)

    • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation.[1] Journal of Islamic Pharmacy.[1]

    • [Link]

  • 2-Phenylquinazolinone NMR Data

    • Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones. Royal Society of Chemistry (RSC) Advances.
    • [Link]

Sources

Comparative Guide: Conventional vs. Microwave-Assisted Synthesis of Quinazolinones

[1][2][3][4][5]

Executive Summary

The quinazolinone scaffold is a pharmacophore of immense significance, serving as the core structure for varying therapeutic agents including anticonvulsants, antihypertensives, and antimalarials (e.g., Methaqualone). Traditional synthesis, often relying on the Niementowski condensation, is historically plagued by harsh thermal requirements, prolonged reaction times (6–48 hours), and moderate yields.

This guide objectively compares the conventional thermal approach against Microwave-Assisted Organic Synthesis (MAOS). Experimental data confirms that MAOS not only accelerates reaction kinetics by orders of magnitude (minutes vs. hours) but also alters the thermodynamic profile to favor higher purity and "Green Chemistry" compliance through solvent-free protocols.

Mechanistic Divergence: Why Microwave Irradiation Wins

To understand the superior performance of MAOS, one must look beyond simple heating.[1][2][3]

Conventional Heating (Conductive)
  • Mechanism: Heat transfers from an external source (oil bath/mantle) to the vessel walls, then to the solvent, and finally to the reactants via convection and conduction.

  • Limitation: This creates a heterogeneous thermal gradient. The vessel walls are hotter than the core, leading to localized overheating, product decomposition, and inefficient energy use.

Microwave Irradiation (Dielectric Heating)[3]
  • Mechanism: MW irradiation (typically 2.45 GHz) interacts directly with the dipoles and ions in the reaction mixture.

    • Dipolar Polarization: Polar molecules (e.g., Anthranilic acid, polar solvents) align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.

    • Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules to generate heat.

  • The "Hot Spot" Effect: Micro-domains within the reaction mixture can reach temperatures significantly higher than the bulk solvent boiling point, overcoming activation energy barriers (

    
    ) that conventional reflux cannot surmount efficiently.
    

Visualizing the Pathway

The following diagram illustrates the mechanistic pathway for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, highlighting the activation points for both methods.

QuinazolinoneSynthesisStartAnthranilic Acid(Ortho-substituted)IntermediateN-Acyl Anthranilic Acid(Intermediate)Start->Intermediate Acylation(Slow Step in Conventional)ReagentAmine / Amide(R-NH2)Reagent->IntermediateCyclizationCyclodehydrationIntermediate->Cyclization -H2OProduct4(3H)-QuinazolinoneCyclization->ProductMW_EffectMW Irradiation:Rapid Dipolar RotationOvercomes Ea barrierMW_Effect->IntermediateAcceleratesMW_Effect->CyclizationInstant Heating

Figure 1: Mechanistic pathway of Quinazolinone synthesis. MW irradiation specifically accelerates the rate-limiting dehydration step via volumetric heating.

Quantitative Comparison: The Data

The following data is synthesized from comparative studies involving the condensation of anthranilic acid derivatives with amides/amines.

Table 1: Performance Metrics (Conventional vs. MAOS)
MetricConventional RefluxMicrowave-Assisted (MAOS)Improvement Factor
Reaction Time 6 – 48 Hours3 – 15 Minutes~100x Faster
Yield (%) 45% – 65%82% – 96%+30-40% Increase
Solvent Usage High (Ethanol/DMF/Toluene)Low or Solvent-Free (Neat)Green Compliance
Energy Efficiency Low (Continuous heating)High (Targeted energy)>85% Energy Saved
Purity (Raw) Moderate (Requires recrystallization)High (Often minimal workup)Process Efficiency
Specific Case Study: Niementowski Reaction

Reaction of Anthranilic acid with Formamide to produce Quinazolin-4(3H)-one.

  • Conventional: Reflux at 130°C for 4 hours. Yield: 58% .

  • Microwave: Irradiation at 450W for 10 minutes (Solid support/Neat). Yield: 89% .

Experimental Protocols

Protocol A: Conventional Synthesis (The Baseline)

Use this method if MW instrumentation is unavailable or for bulk scale-up where MW penetration depth is a limiting factor.

  • Reagents: Mix Anthranilic acid (0.01 mol) and the appropriate Amide/Benzoyl Chloride (0.01 mol) in 30 mL of Ethanol or Pyridine.

  • Reflux: Equip the round-bottom flask with a condenser and calcium chloride guard tube. Reflux the mixture for 6–12 hours . Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

  • Work-up: Cool the mixture to room temperature. Pour onto crushed ice containing dilute HCl (to remove unreacted amine/pyridine).

  • Isolation: Filter the solid precipitate. Wash with cold water (3x 20mL).

  • Purification: Recrystallize from hot ethanol.

  • Validation: Check Melting Point (MP) and FTIR (C=O stretch at ~1680 cm⁻¹).

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Recommended)

Use this method for library generation, high-throughput screening, and Green Chemistry compliance.

  • Preparation: Grind Anthranilic acid (0.01 mol) and the Amide/Amine (0.01 mol) in a mortar to form a fine, intimate powder.

    • Expert Tip: If reactants are liquid, mix neat. If both are solid, add 2-3 drops of DMF or use a solid support like Silica Gel or Montmorillonite K-10 to increase energy absorption.

  • Irradiation: Place the mixture in a dedicated microwave process vial (open vessel or capped depending on pressure limits).

  • Parameters:

    • Power: 300W – 450W (Start low to prevent charring).

    • Time: Irradiate in 1-minute pulses. Total time: 3–8 minutes .

    • Safety: Use an intermittent cooling cycle (e.g., 1 min ON, 30 sec OFF) to prevent thermal runaway if not using a temperature-controlled reactor.

  • Work-up: Cool to room temperature. The product often solidifies immediately. Wash with a minimal amount of cold ethanol.

  • Purification: Recrystallization is frequently unnecessary due to high conversion rates.

Workflow Comparison

WorkflowComparisoncluster_ConvConventional Workflow (10-12 Hours)cluster_MWMicrowave Workflow (20 Minutes)C_StartMix Reagents+ SolventC_RefluxReflux Heating(6-12 Hours)C_Start->C_RefluxC_CoolCool & Pouron IceC_Reflux->C_CoolC_FilterFiltration &Extensive WashC_Cool->C_FilterC_PurifyRecrystallization(Required)C_Filter->C_PurifyM_StartMix Reagents(Neat/Solid Support)M_IrradiateMW Irradiation(3-8 Mins)M_Start->M_IrradiateM_CoolCool DownM_Irradiate->M_CoolM_WashSimple WashM_Cool->M_WashM_FinalPure ProductM_Wash->M_Final

Figure 2: Operational workflow comparison. Note the elimination of solvent and purification steps in the MW protocol.

Expert Insights & Troubleshooting

The "Thermal Runaway" Risk

In solvent-free MW synthesis, the reaction mixture's dielectric loss tangent (

  • Risk: The product may absorb MW energy more efficiently than the reactants, leading to exponential temperature spikes and charring.

  • Solution: Use a fiber-optic temperature probe (if available) or use short irradiation pulses (30 seconds) with mixing in between.

Solvent Selection

While solvent-free is ideal, some reactions require a medium.

  • Avoid: Non-polar solvents like Hexane or Toluene (transparent to MW).

  • Prefer: Ethanol, Water, or Acetic Acid.

  • Ionic Liquids: Adding a catalytic amount of ionic liquid (e.g., [bmim]PF6) can act as a "heat sink" and energy transfer agent, significantly boosting yield in difficult cyclizations.

Scalability

MW synthesis is excellent for lead optimization (mg to g scale). For kg scale, penetration depth of microwaves (usually a few cm) becomes a limitation. Flow-chemistry microwave reactors are required for scaling up these protocols.

References

  • Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones. Semantic Scholar.

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.

  • Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. Sphinx Knowledge House.

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate.

Validating Purity of 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to validating the purity of 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one (CAS: 488100-78-3). It compares a standard generic HPLC method against an optimized stability-indicating protocol, demonstrating why specific chromatographic conditions are required to resolve critical synthetic impurities.

Introduction & Molecule Profile[1][2][3][4][5][6]

3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one is a quinazolinone derivative often used as a scaffold in medicinal chemistry for developing anticonvulsant and antimicrobial agents. Its synthesis typically involves the cyclization of 2-aminobenzhydrazide with 2-methoxybenzaldehyde.

Validating the purity of this molecule presents a specific chromatographic challenge: the N-amino group at position 3 introduces basicity, leading to peak tailing on standard non-polar columns, while the 2-methoxyphenyl group adds significant hydrophobicity. A robust method must separate the target molecule from highly polar precursors (hydrazides) and non-polar starting materials (aldehydes).

Impurity Profile Target

To validate purity, the method must resolve the following potential impurities arising from the synthesis pathway:

  • Impurity A (Precursor): 2-Aminobenzhydrazide (Highly Polar/Basic).

  • Impurity B (Precursor): 2-Methoxybenzaldehyde (Non-polar/Neutral).

  • Impurity C (Intermediate): Uncyclized Schiff base.

  • Impurity D (Byproduct): 2-(2-methoxyphenyl)quinazolin-4(3H)-one (Deaminated analog).

Comparative Analysis: Generic vs. Optimized Method

This section compares a standard "walk-up" isocratic method against an optimized gradient method developed for this specific chemotype.

Method A: The Generic Baseline (Not Recommended)

Commonly used for quick checks, but fails in rigorous validation.

  • Column: Standard C18 (e.g., 5 µm, 150 x 4.6 mm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40).

  • Buffer: None.

Performance MetricObservationRoot Cause
Peak Shape Severe Tailing (

)
The basic N-amino group interacts with residual silanols on the column stationary phase.
Resolution Poor (

)
Impurity A (polar) elutes in the void volume; Impurity D co-elutes with the target due to structural similarity.
Sensitivity LowBroad peaks reduce signal-to-noise ratio (S/N).
Method B: The Optimized Stability-Indicating Protocol (Recommended)

Designed to suppress ionization and utilize pi-pi selectivity.

  • Column: End-capped C18 or Phenyl-Hexyl (e.g., Phenomenex Luna or Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Gradient elution with Acidified Buffer.

  • Buffer: 0.1% Orthophosphoric Acid (pH ~2.5).

Performance MetricObservationScientific Justification
Peak Shape Sharp Symmetry (

)
Low pH protonates silanols, preventing secondary interactions with the amine.
Resolution Excellent (

)
Gradient elution separates polar Impurity A (early) from non-polar Impurity B (late).
Selectivity HighAcidic conditions differentiate the basic target from the neutral deaminated byproduct (Impurity D).

Detailed Experimental Protocol (Method B)

Objective: To validate the purity of 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one with a Limit of Quantitation (LOQ)


 0.05%.
Reagents & Equipment[3][7][8][9]
  • Solvent A: 0.1% Orthophosphoric acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile:Water (50:50).

  • Detector: Diode Array Detector (DAD) or UV-Vis.

Chromatographic Conditions
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (primary), 280 nm (secondary).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Elution Type
0.09010Initial Hold (Elutes Impurity A)
2.09010Isocratic
15.02080Linear Gradient (Elutes Target & Impurity D)
20.02080Wash (Elutes Impurity B)
21.09010Re-equilibration
25.09010End

Visualizing the Logic

Diagram 1: Synthesis & Impurity Origins

This diagram maps where the impurities originate, justifying the need for a gradient method that spans a wide polarity range.

SynthesisPath Start1 2-Aminobenzhydrazide (Polar/Basic) Inter Schiff Base Intermediate Start1->Inter Condensation Start2 2-Methoxybenzaldehyde (Non-polar/Neutral) Start2->Inter Target TARGET MOLECULE 3-amino-2-(2-methoxyphenyl) quinazolin-4(3H)-one Inter->Target Cyclization Byprod Impurity D (Deaminated Analog) Target->Byprod Degradation (-NH2 loss)

Caption: Synthesis pathway showing the origin of polar (red) and non-polar impurities relative to the target (green).

Diagram 2: Method Validation Workflow

The logical flow for validating the method according to ICH Q2(R1) guidelines.

ValidationFlow cluster_Specificity 1. Specificity cluster_Linearity 2. Linearity & Range cluster_Accuracy 3. Accuracy (Recovery) Start Method Development (Gradient Optimization) Spec1 Inject Blank (No interference) Start->Spec1 Spec2 Inject Impurity Mix (Resolution > 2.0) Spec1->Spec2 Lin1 5 Concentration Levels (50% to 150% of target) Spec2->Lin1 Lin2 Correlation Coeff (R²) > 0.999 Lin1->Lin2 Acc1 Spike Samples (80%, 100%, 120%) Lin2->Acc1 Acc2 Recovery % = 98-102% Acc1->Acc2 End Validated Method Ready for QC Acc2->End

Caption: Step-by-step validation workflow ensuring Specificity, Linearity, and Accuracy.

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is reliable, the following acceptance criteria should be met during validation:

  • Specificity:

    • Requirement: No interference at the retention time of the main peak from blank or placebo.

    • Test: Inject individual impurities (A, B, D) and verify resolution (

      
      ) between the Target and Impurity D (the closest eluting peak).
      
  • Linearity:

    • Range: 0.01 mg/mL to 0.1 mg/mL (assuming 0.05 mg/mL target concentration).

    • Criteria: Correlation coefficient (

      
      ) 
      
      
      
      0.999.
  • Accuracy (Recovery):

    • Protocol: Spike the target analyte into a placebo matrix at 80%, 100%, and 120% levels.

    • Criteria: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability):

    • Test: 6 replicate injections of the standard solution.

    • Criteria: RSD

      
       2.0% for peak area.
      
  • LOD / LOQ:

    • LOD (Limit of Detection): S/N ratio

      
       3:1.
      
    • LOQ (Limit of Quantitation): S/N ratio

      
       10:1.
      

References

  • Kovalenko, S. M., et al. (2020).[1] Quinazolin-4(3H)-one derivatives: Synthesis and pharmacological activity. Journal of Sulfur Chemistry.

  • Rizk, S. A. (2014). Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of Novel Quinazolinone Derivatives. International Journal of Chemical Science and Technology. Retrieved from [Link]

  • PubChem. (2025).[2] 3-Amino-2-mercapto-3H-quinazolin-4-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Amino vs. 3-Alkyl Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a "privileged" structure, a testament to its remarkable versatility and broad spectrum of biological activities. This guide delves into a critical aspect of quinazolinone design: the structure-activity relationship (SAR) at the 3-position, specifically comparing the influence of amino and alkyl substitutions. Understanding the nuanced effects of these seemingly minor chemical alterations is paramount for the rational design of potent and selective therapeutic agents.

This technical guide, intended for researchers and drug development professionals, will provide an in-depth comparison of 3-amino and 3-alkyl substituted quinazolinones, drawing upon experimental data to elucidate their differential impacts on anticonvulsant, anticancer, and antimicrobial activities. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Decisive Role of the 3-Substituent: A Tale of Two Moieties

The 3-position of the quinazolinone ring is a key vector for molecular diversity and a critical determinant of pharmacological activity. The introduction of either an amino (-NH₂) group or an alkyl chain (-R) at this position profoundly alters the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby dictating its interaction with biological targets.

  • 3-Amino Quinazolinones: The presence of the amino group introduces a nucleophilic center and a hydrogen bond donor, facilitating interactions with specific receptor sites. This moiety can also serve as a synthetic handle for further derivatization, allowing for the exploration of a vast chemical space. The 3-amino group can significantly influence the overall polarity and bioavailability of the compound.

  • 3-Alkyl Quinazolinones: In contrast, the introduction of an alkyl group primarily increases the lipophilicity of the molecule. This can enhance its ability to cross cellular membranes, including the blood-brain barrier, which is particularly relevant for central nervous system (CNS) active agents. The size and branching of the alkyl chain can be fine-tuned to optimize steric interactions within a binding pocket.

The following sections will dissect the SAR of these two classes of compounds across different therapeutic areas, supported by experimental data and detailed protocols.

Anticonvulsant Activity: A Direct Comparative Analysis

The quest for novel anticonvulsant agents with improved efficacy and safety profiles has led to extensive investigation of quinazolinone derivatives. The substitution at the 3-position has been shown to be a critical factor in modulating this activity.

A study directly comparing a series of 3-allyl (an alkyl substituent) versus 3-benzyl (another alkyl substituent) quinazolinones provides valuable insights into the role of the 3-position in anticonvulsant activity[1]. While this is a comparison between two alkyl groups, the principles can be extrapolated to understand the broader impact of alkyl substitution. The study revealed that the nature of the substituent at the 3-position significantly influences the anticonvulsant potential[1].

Key SAR Observations:

  • Influence of Lipophilicity: The study found that compounds substituted with a benzyl group at the 3-position (the "b" series) generally exhibited higher lipophilicity compared to those with an allyl group (the "a" series)[1]. This increased lipophilicity is often associated with better penetration of the blood-brain barrier, a prerequisite for CNS activity[1].

  • Electronic Effects at the 2-Position: The anticonvulsant activity was not solely dependent on the 3-substituent. The electronic nature of the substituent at the 2-position of the quinazolinone ring also played a crucial role. Compounds with an electron-donating group at the 2-position and an allyl group at the 3-position generally showed higher activity[1]. Conversely, when an electron-withdrawing group was present at the 2-position, the 3-benzyl substituted compounds were more active[1].

  • Unsubstituted Amide Inactivity: Notably, compounds with an unsubstituted amide group at the 3-position displayed the lowest anticonvulsant activity, highlighting the importance of substitution at this position for this particular biological effect[1].

Comparative Data on Anticonvulsant Activity

Compound Series3-Substituent2-SubstituentAnticonvulsant Activity (% Protection in PTZ model)NeurotoxicityReference
"a" seriesAllylp-Br-C₆H₄-HighLow[1]
"b" seriesBenzylp-Br-C₆H₄-ModerateLow[1]
"a" seriesAllylp-CN-C₆H₄-ModerateLow[1]
"b" seriesBenzylp-CN-C₆H₄-HighLow[1]
3-amino derivativesAmino (derivatized)VariedModerate to HighVaried[2]

Note: This table provides a qualitative comparison based on reported trends. Direct quantitative comparison is challenging due to variations in experimental conditions across different studies.

Anticancer Activity: A Tale of Two Distinct Mechanisms?

The quinazolinone scaffold is a cornerstone in the development of anticancer agents, with several approved drugs targeting key signaling pathways. The substitution at the 3-position plays a pivotal role in defining their mechanism of action and cytotoxic potency.

3-Alkyl Substituted Quinazolinones:

  • Targeting Kinases: Many 3-alkyl substituted quinazolinones, particularly those with arylmethyl groups, have been developed as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[4][5]. The alkyl group often occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing to the overall binding affinity.

  • SAR Insights: Structure-activity relationship studies have shown that bulky, hydrophobic, and electron-withdrawing substituents on a phenyl ring attached to the 3-position can enhance cytotoxic activity[6].

3-Amino Substituted Quinazolinones:

  • Diverse Mechanisms: 3-Amino quinazolinones exhibit a broader range of anticancer mechanisms. The amino group can be a key pharmacophoric feature for interacting with different biological targets.

  • Tubulin Polymerization Inhibition: Some 3-amino quinazolinone derivatives have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs[6].

  • Induction of Apoptosis: Many 3-amino substituted quinazolinones have been reported to induce apoptosis in cancer cells through various pathways[7].

  • SAR Insights: The derivatization of the 3-amino group into Schiff bases or other functionalities has been a successful strategy to enhance anticancer potency[4][7]. For instance, a 3-(2-chloro benzylideneamino)-2-(furan-2-phenyl) quinazolin-4(3H)-one was found to be highly active against ovarian and non-small cell lung cancer cell lines[4].

Comparative Data on Anticancer Activity (IC₅₀ values in µM)

Compound Type3-Substituent2-SubstituentCell LineIC₅₀ (µM)Reference
3-Alkyl3-ArylmethylVariedVariousVaries (often low µM)[4][6]
3-Amino3-(benzylideneamino)2-PhenylMCF-76.246[7]
3-Amino3-(benzylideneamino)2-PhenylMCF-75.910[7]
3-Alkyl3-Aryl2-ArylHT-108010-60[6]

Note: The IC₅₀ values are highly dependent on the specific substitutions at other positions of the quinazolinone ring and the cancer cell line tested. This table provides illustrative examples rather than a direct head-to-head comparison.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Quinazolinones have emerged as a promising scaffold in this area, with the 3-substituent being a key determinant of their activity and spectrum.

3-Alkyl Substituted Quinazolinones:

  • Mechanism of Action: The antimicrobial activity of 3-alkyl quinazolinones is often attributed to their ability to disrupt cell membrane integrity or interfere with essential cellular processes. The increased lipophilicity conferred by the alkyl group can facilitate their passage through the microbial cell wall.

  • SAR Insights: The length and nature of the alkyl chain can influence the antimicrobial potency. For example, a study on 3-alkylquinazolin-4-ones found that 6-bromo-3-propylquinazolin-4-one possessed good antifungal activity.

3-Amino Substituted Quinazolinones:

  • Broad Spectrum Activity: 3-Amino quinazolinones and their derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi[8].

  • Enhanced Activity of Derivatives: The 3-amino group serves as a versatile handle for creating more potent antimicrobial agents. For instance, the conversion of the 3-amino group into Schiff bases has been shown to enhance antibacterial activity[3].

  • SAR Insights: The incorporation of a 3-arylideneamino substituent was found to enhance the anti-bacterial activity of the quinazolinone system[3].

Comparative Data on Antimicrobial Activity (MIC values in µg/mL)

Compound Type3-SubstituentTest OrganismMIC (µg/mL)Reference
3-Alkyl3-Propyl (with 6-bromo)FungiGood activity
3-Amino (Schiff base)3-(arylideneamino)S. aureusModerate[3]
3-Amino (Schiff base)3-(arylideneamino)B. subtilisModerate[3]
3-Amino (Schiff base)3-(arylideneamino)E. coliModerate[3]

Note: "Good activity" is reported as the authors did not provide specific MIC values in the abstract. The MIC values for 3-amino derivatives are also qualitative ("moderate") and depend on the specific aryl group in the Schiff base.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the parent 3-amino and 3-alkyl quinazolinones, as well as for the key biological assays.

Synthesis Protocols

General Workflow for Quinazolinone Synthesis

G cluster_0 Synthesis of 3-Amino Quinazolinone cluster_1 Synthesis of 3-Alkyl Quinazolinone A1 Anthranilic Acid A3 Benzoxazinone Intermediate A1->A3 Acylation & Cyclization A2 Acylating Agent (e.g., Acetyl Chloride) A2->A3 A5 3-Amino Quinazolinone A3->A5 Amination A4 Hydrazine Hydrate A4->A5 B1 2-Aminobenzamide B3 Quinazolinone B1->B3 Cyclization B2 Aldehyde/Orthoester B2->B3 B5 3-Alkyl Quinazolinone B3->B5 N-Alkylation B4 Alkyl Halide B4->B5

Caption: General synthetic routes for 3-amino and 3-alkyl quinazolinones.

Protocol 1: Synthesis of 3-Amino-2-methyl-4(3H)-quinazolinone [1]

  • Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one:

    • A mixture of anthranilic acid (10 mmol) and acetic anhydride (20 mL) is refluxed for 2 hours.

    • The excess acetic anhydride is removed under reduced pressure.

    • The resulting solid is washed with cold petroleum ether and recrystallized from ethanol to yield the benzoxazinone intermediate.

  • Step 2: Synthesis of 3-Amino-2-methyl-4(3H)-quinazolinone:

    • To a solution of 2-methyl-4H-3,1-benzoxazin-4-one (5 mmol) in ethanol (30 mL), hydrazine hydrate (10 mmol) is added dropwise.

    • The reaction mixture is refluxed for 4-6 hours.

    • The solvent is evaporated, and the residue is poured into ice-cold water.

    • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the final product.

Protocol 2: Synthesis of 3-Alkyl-4(3H)-quinazolinone

  • Step 1: Synthesis of Quinazolin-4(3H)-one:

    • A mixture of 2-aminobenzamide (10 mmol) and triethyl orthoformate (15 mL) is heated at 120-130 °C for 4 hours.

    • The reaction mixture is cooled, and the precipitated solid is filtered.

    • The solid is washed with diethyl ether and recrystallized from ethanol to give quinazolin-4(3H)-one.

  • Step 2: Synthesis of 3-Alkyl-4(3H)-quinazolinone:

    • To a solution of quinazolin-4(3H)-one (5 mmol) in a suitable solvent like DMF or acetone, a base such as potassium carbonate (7.5 mmol) is added.

    • The appropriate alkyl halide (e.g., propyl bromide, benzyl chloride) (6 mmol) is added, and the mixture is stirred at room temperature or heated, depending on the reactivity of the halide, for 8-12 hours.

    • The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to yield the 3-alkyl quinazolinone.

Biological Assay Protocols

Workflow for Biological Evaluation

G cluster_0 Anticonvulsant Activity cluster_1 Anticancer Activity (MTT Assay) cluster_2 Antimicrobial Activity (Broth Microdilution) C1 Test Compound Administration (i.p.) C2 MES or scPTZ Induction C1->C2 C3 Observation of Seizure Activity C2->C3 C4 Determination of % Protection C3->C4 D1 Cell Seeding D2 Compound Treatment D1->D2 D3 MTT Reagent Addition D2->D3 D4 Formazan Solubilization D3->D4 D5 Absorbance Measurement D4->D5 D6 IC50 Calculation D5->D6 E1 Serial Dilution of Compound E2 Inoculation with Microorganism E1->E2 E3 Incubation E2->E3 E4 Visual Assessment of Growth E3->E4 E5 Determination of MIC E4->E5

Caption: Standard workflows for evaluating the biological activities of quinazolinone derivatives.

Protocol 3: Anticonvulsant Activity Screening (MES and scPTZ Models) [9]

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Compound Administration: The test compounds are suspended in 0.5% carboxymethyl cellulose (CMC) and administered intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg).

  • Maximal Electroshock (MES) Test:

    • 30 minutes after compound administration, a maximal electroshock (50 mA, 0.2 s) is delivered through corneal electrodes.

    • The mice are observed for the presence or absence of the hind limb tonic extensor phase of the seizure. Abolition of this phase is considered protection.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • 30 minutes after compound administration, pentylenetetrazole (PTZ) is injected subcutaneously at a convulsant dose (e.g., 85 mg/kg).

    • The mice are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. Absence of such seizures is recorded as protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated.

Protocol 4: Anticancer Activity (MTT Assay) [7]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Protocol 5: Antimicrobial Activity (Broth Microdilution Method)

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton broth).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The comparative analysis of 3-amino and 3-alkyl substituted quinazolinones underscores the profound impact of the 3-substituent on their biological activity profile. While 3-alkyl substitution, particularly with lipophilic groups, appears favorable for enhancing anticonvulsant activity through improved CNS penetration, 3-amino substitution offers a versatile platform for developing potent anticancer and antimicrobial agents through diverse mechanisms of action and opportunities for further derivatization.

The available data, while insightful, also highlights a gap in the literature for direct, head-to-head comparative studies of these two classes of compounds across a wide range of biological assays and with systematic variation of other substituents on the quinazolinone core. Such studies would be invaluable for constructing more precise and predictive SAR models.

Future research in this area should focus on:

  • Direct Comparative Studies: Synthesizing and evaluating series of 3-amino and 3-alkyl quinazolinones with identical substitutions at other positions to enable a direct and unbiased comparison of their activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action for the most potent compounds in each class to understand the basis of their differential activities.

  • Exploration of Chemical Space: Utilizing the 3-amino group as a scaffold for creating novel libraries of derivatives with enhanced potency and selectivity.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds from in vitro studies to in vivo models to assess their therapeutic potential and safety.

By continuing to explore the rich chemistry of the quinazolinone scaffold and applying the principles of rational drug design, the scientific community can unlock the full therapeutic potential of this remarkable heterocyclic system.

References

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  • Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies. (2007). Molecules. [Link]

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  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Advances. [Link]

  • 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. (2016). Indo American Journal of Pharmaceutical Research. [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Medicinal and Organic Chemistry. [Link]

  • Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). (n.d.). Iraqi National Journal of Chemistry. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2022). Journal of Microbiology, Epidemiology and Immunobiology. [Link]

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  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2016). Bioinorganic Chemistry and Applications. [Link]

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  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2025). BMC Chemistry. [Link]

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Spectroscopic characterization of 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one: Characterization and Comparative Analysis

This guide provides a comprehensive technical overview of the spectroscopic characterization of 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one, a molecule of interest within the broader class of quinazolinones known for their diverse pharmacological activities.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a foundational understanding of the experimental choices, data interpretation, and comparative analysis essential for robust structural elucidation.

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[2] The specific substitutions at the 2 and 3 positions, in this case, a 2-methoxyphenyl group and a 3-amino group, respectively, critically influence the molecule's conformation, electronic properties, and ultimately, its biological function. Accurate and thorough spectroscopic characterization is, therefore, the bedrock of any further investigation.

Physicochemical Properties

A summary of the fundamental properties of the target compound is provided below.

PropertyValueReference
Molecular Formula C₁₅H₁₃N₃O₂[3]
Molecular Weight 267.28 g/mol [3]
CAS Number 488100-78-3[3]
Appearance Predicted: White to off-white solidN/A

Integrated Spectroscopic Workflow

The structural confirmation of a novel or synthesized compound is not a linear process but an integrated workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. The synergy between FT-IR, UV-Vis, and NMR spectroscopy, from sample preparation to final data correlation, is crucial for an unambiguous assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation cluster_final Conclusion Prep Pure Compound (≥97%) FTIR FT-IR Spectroscopy (Functional Groups) Prep->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Prep->UVVis NMR NMR Spectroscopy (¹H, ¹³C) (Structural Framework) Prep->NMR Interpret Correlate Spectra (Assign Signals) FTIR->Interpret UVVis->Interpret NMR->Interpret Compare Comparative Analysis (vs. Analogs) Interpret->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Integrated workflow for spectroscopic characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is the primary tool for identifying the key functional groups within a molecule. For 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one, this technique is indispensable for confirming the presence of the quinazolinone core (amide C=O), the N-amino group (N-H bonds), and the methoxy substituent (C-O ether linkage). The exact frequencies of these vibrations provide diagnostic evidence of the chemical environment.[4]

Experimental Protocol (KBr Pellet Method)
  • Sample Preparation: Gently grind 1-2 mg of the dried compound with 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[5]

  • Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (approximately 7-10 tons) under vacuum to form a transparent or translucent pellet.

  • Data Acquisition: Record a background spectrum using an empty sample compartment of an FT-IR spectrometer. Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000–400 cm⁻¹.[6]

Predicted FT-IR Data Interpretation

The following table summarizes the predicted characteristic absorption bands for the title compound, based on data from closely related analogs.[4][7][8]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450 - 3300Medium, DoubletN-H stretch (asymmetric & symmetric)Confirms the primary amino (-NH₂) group at the N-3 position.
3100 - 3000Medium-WeakAromatic C-H stretchIndicates the presence of the benzene and phenyl rings.
2980 - 2850Medium-WeakAliphatic C-H stretchCorresponds to the methyl group (-CH₃) of the methoxy substituent.
~1685StrongAmide C=O stretch (δ-lactam)A key diagnostic peak for the quinazolin-4-one core.[8][9]
~1615Medium-StrongC=N stretchCharacteristic of the imine bond within the quinazoline ring.[8]
~1590, ~1470Medium-StrongAromatic C=C stretchConfirms the presence of the fused aromatic system.
~1245StrongAsymmetric C-O-C stretchDiagnostic for the aryl-alkyl ether of the methoxy group.
~770StrongC-H out-of-plane bendSuggests ortho-disubstitution on the phenyl ring.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy provides insight into the electronic structure of the molecule by probing the π-electron system. The extensive conjugation in the quinazolinone ring system, extended by the 2-phenyl substituent, gives rise to characteristic π → π* and n → π* electronic transitions.[10] The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent and the electronic nature of substituents.[6]

Experimental Protocol
  • Solvent Selection: Choose a spectroscopic grade solvent that is transparent in the measurement range (e.g., methanol or ethanol).

  • Solution Preparation: Prepare a dilute stock solution of the compound of known concentration (e.g., 10⁻³ M). Further dilute to obtain a final concentration (e.g., 10⁻⁵ M) that yields an absorbance reading between 0.2 and 1.0.[11]

  • Data Acquisition: Record the absorption spectrum, typically from 200 to 500 nm, using a dual-beam UV-Vis spectrophotometer with a pure solvent reference in the second cuvette.[6]

Predicted UV-Vis Absorption Data

Based on published data for similar quinazolinone derivatives, two to three major absorption bands are expected.[6]

Predicted λₘₐₓ (nm)Transition TypeAssociated Chromophore
~270-285π → πBenzene ring transitions within the quinazolinone system.
~310-330π → πExtended conjugation across the entire molecular framework.
>340n → π*Transition involving non-bonding electrons on N and O atoms (often low intensity and may appear as a shoulder).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation, providing a detailed map of the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. For this specific molecule, NMR is essential to confirm the substitution pattern on both aromatic rings and the presence of the methoxy and amino groups.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons (like N-H).[6][12]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with parameters sufficient for a good signal-to-noise ratio. A standard acquisition includes a 1-2 second relaxation delay.[5]

  • ¹³C NMR Acquisition: Acquire the spectrum using proton broadband decoupling to simplify the spectrum to singlets for each unique carbon. A greater number of scans is required due to the low natural abundance of ¹³C.[5]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The assignments are based on established chemical shift ranges and data from the highly analogous 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.[8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.15dd1HH-5Most deshielded proton of the quinazolinone ring due to the anisotropic effect of the C=O group.
~7.80t1HH-7Triplet due to coupling with H-6 and H-8.
~7.65d1HH-8Doublet due to coupling with H-7.
~7.50t1HH-6Triplet due to coupling with H-5 and H-7.
~7.45t1HH-4'Aromatic proton on the methoxyphenyl ring.
~7.35d1HH-6'Aromatic proton on the methoxyphenyl ring.
~7.10d1HH-3'Shielded by the ortho -OCH₃ group.
~7.00t1HH-5'Aromatic proton on the methoxyphenyl ring.
~5.50s2H-NH₂Broad singlet, characteristic of a primary amine. Position is solvent-dependent.
~3.80s3H-OCH₃Characteristic singlet for a methoxy group.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~161.0C-4 (C=O)Carbonyl carbon, highly deshielded.[8]
~156.5C-2'Methoxy-substituted aromatic carbon.
~154.0C-2Imine carbon, attached to two nitrogen atoms.
~147.0C-8aQuaternary carbon at the ring junction.
~135.0C-7Aromatic CH.
~131.5C-4'Aromatic CH.
~130.0C-6'Aromatic CH.
~127.5C-5Aromatic CH.
~126.5C-6Aromatic CH.
~121.0C-1'Quaternary carbon attached to the quinazolinone ring.
~120.5C-5'Aromatic CH.
~112.0C-3'Aromatic CH, shielded by the -OCH₃ group.
~56.0-OCH₃Methoxy carbon.

Comparative Analysis: The Influence of the 2-Aryl Substituent

To truly understand the spectroscopic signature of the title compound, it is instructive to compare it with a structurally similar alternative. We will use 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one as a comparator, for which experimental NMR data is available.[8] The primary difference is the substituent at the 2'-position: an electron-donating methoxy (-OCH₃) group versus an electron-withdrawing, electronegative chloro (-Cl) group.

Caption: Structural comparison of the target molecule and its 2-chloro analog.

¹H NMR Chemical Shift Comparison (Aromatic Protons)

This comparison highlights how the electronic properties of the 2'-substituent perturb the chemical shifts of the protons on the 2-phenyl ring.

ProtonTarget Molecule (-OCH₃) Predicted δ (ppm)Comparator (-Cl) Experimental δ (ppm)[8]Δδ (ppm)Rationale for Difference
H-3' ~7.10~7.50~ -0.40The -OCH₃ group is strongly electron-donating via resonance, significantly shielding the ortho proton (H-3'). The -Cl group is electron-withdrawing, deshielding it.
H-6' ~7.35~7.60~ -0.25The -OCH₃ group has a moderate shielding effect on the para proton (H-6'). The -Cl group has a weaker deshielding effect here compared to the ortho/meta positions.

This direct comparison demonstrates the diagnostic power of NMR. The significant upfield shift (~0.40 ppm) of the H-3' proton is a definitive marker for the presence and location of the methoxy group in the target compound versus the chloro group in the analog.

Conclusion

The structural elucidation of 3-amino-2-(2-methoxyphenyl)quinazolin-4(3H)-one is reliably achieved through a multi-technique spectroscopic approach. FT-IR confirms the core functional groups (amide C=O, -NH₂, C-O-C). UV-Vis spectroscopy characterizes the conjugated electronic system. Finally, ¹H and ¹³C NMR provide an unambiguous map of the molecular skeleton, with specific chemical shifts, particularly on the 2-phenyl ring, serving as a definitive fingerprint to distinguish it from structurally related compounds. This guide provides the foundational data and experimental rationale necessary for researchers to confidently identify and characterize this important quinazolinone derivative.

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